1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene
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Overview
Description
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene is an organic compound with the molecular formula C25H27F. It is a member of the terphenyl family, characterized by its three benzene rings connected in a linear arrangement. This compound is notable for its unique structural features, including the presence of ethyl, fluoro, and pentyl substituents on the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene
Comparison: Compared to similar compounds, 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications .
Properties
CAS No. |
921605-38-1 |
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Molecular Formula |
C25H27F |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[4-(4-ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-10-17-24(25(26)18-20)23-15-13-22(14-16-23)21-11-8-19(4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChI Key |
PEBMESIGXHIOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC)F |
Origin of Product |
United States |
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